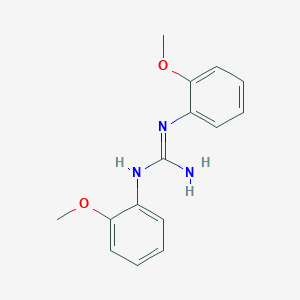
Naphtho(1,2-b)chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,2-b)chrysene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphtho(1,2-b)chrysene can be synthesized through various methods, including photochemical reactions and multicomponent reactions. One approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method utilizes 2-naphthol as a starting material in multicomponent reactions to construct diverse heterocyclic frameworks .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of related compounds often involves scalable photochemical and catalytic processes. These methods are designed to optimize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(1,2-b)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophilic reagents (e.g., halogens), nucleophilic reagents (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroaromatic compounds. Substitution reactions can lead to various functionalized derivatives.
Applications De Recherche Scientifique
Naphtho(1,2-b)chrysene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of naphtho(1,2-b)chrysene involves its interaction with various molecular targets and pathways. Its effects are often mediated through the formation of reactive intermediates, such as epoxides, which can interact with DNA and proteins, leading to potential biological activities . The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparaison Avec Des Composés Similaires
Naphtho(1,2-b)chrysene can be compared with other polycyclic aromatic hydrocarbons, such as:
Chrysene: Similar in structure but with different electronic properties.
Benzo[a]pyrene: Known for its carcinogenic properties and studied extensively for its biological effects.
Naphtho[1,2-b;5,6-b’]dithiophene: Used in organic electronics and has unique electronic properties compared to this compound.
These compounds share structural similarities but differ in their electronic properties, reactivity, and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
220-77-9 |
|---|---|
Formule moléculaire |
C26H16 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
hexacyclo[12.12.0.02,11.05,10.016,25.017,22]hexacosa-1(26),2(11),3,5,7,9,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C26H16/c1-3-7-21-18(6-1)11-13-24-23(21)14-12-20-15-25-19(16-26(20)24)10-9-17-5-2-4-8-22(17)25/h1-16H |
Clé InChI |
IHQGFGQIOMWFFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=C(C=CC6=CC=CC=C65)C=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




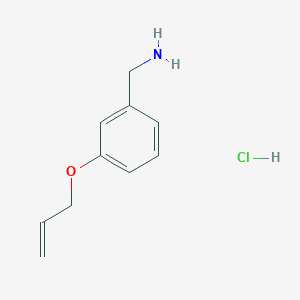
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
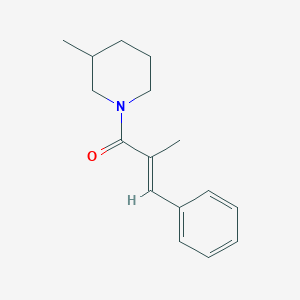
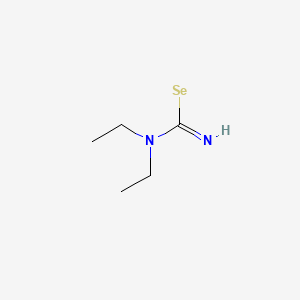
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
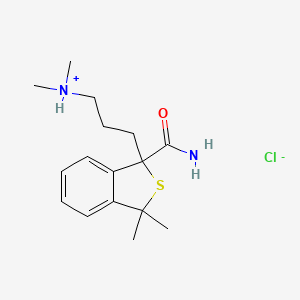
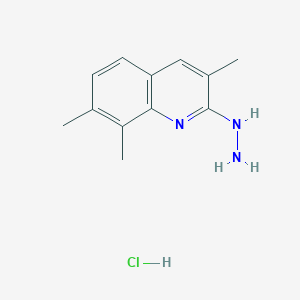
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)


